2-(5-Bromo-2-methoxyphenyl)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQJQOGVWKEJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297169 | |
| Record name | 2-(5-bromo-2-methoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33567-61-2 | |
| Record name | NSC114592 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(5-bromo-2-methoxyphenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 5 Bromo 2 Methoxyphenyl Acetaldehyde
Direct Synthesis Approaches to the Target Compound
Direct synthesis methods focus on constructing the 2-(5-bromo-2-methoxyphenyl)acetaldehyde molecule from simpler precursors in a few key steps.
Strategies Involving Regioselective Bromination of 2-(2-methoxyphenyl)acetaldehyde Precursors
One effective strategy for synthesizing this compound involves the regioselective bromination of a 2-(2-methoxyphenyl)acetaldehyde precursor. This process hinges on the controlled addition of a bromine atom to a specific position on the aromatic ring. The methoxy (B1213986) group already present on the ring directs the incoming bromine to the desired location. Various brominating agents and reaction conditions can be employed to achieve this transformation with high selectivity, minimizing the formation of unwanted byproducts. The success of this method relies on the careful selection of reagents and the precise control of reaction parameters to ensure the bromine atom is introduced at the correct position.
Methoxy Group Introduction and Acetaldehyde (B116499) Formation from Brominated Aryl Precursors
An alternative approach begins with a brominated aryl precursor, to which a methoxy group is introduced, followed by the formation of the acetaldehyde side chain. This multi-step process allows for the strategic construction of the target molecule. The introduction of the methoxy group can be accomplished through nucleophilic aromatic substitution or other modern coupling reactions. Once the methoxy group is in place, the acetaldehyde functionality can be installed using a variety of synthetic methods, such as the homologation of a corresponding benzaldehyde. This route offers flexibility in the choice of starting materials and allows for the synthesis of a range of related compounds. A specific example of this approach is the synthesis of 5-bromo-2-methoxyphenol (B1267044), which can serve as a key intermediate. This synthesis starts with o-methoxyphenol, which undergoes acetylation to protect the phenolic hydroxyl group. The resulting compound is then brominated using bromine and an iron powder catalyst, followed by deacetylation to yield 5-bromo-2-methoxyphenol. google.com
Functional Group Interconversions Leading to the Aldehyde Moiety
Another major class of synthetic methods involves the transformation of a pre-existing functional group on the 2-(5-bromo-2-methoxyphenyl) scaffold into the desired aldehyde moiety.
Preparation from Aryl Halides via Carbonylation and Subsequent Reduction Pathways
Aryl halides can be converted into aldehydes through a two-step process involving carbonylation followed by reduction. In the first step, the aryl halide is reacted with carbon monoxide in the presence of a palladium catalyst to form an acyl halide or a related derivative. This intermediate is then reduced to the corresponding aldehyde. A protocol has been developed for the palladium-catalyzed reductive carbonylation of aryl iodides and bromides using a two-chamber system. researchgate.net This method is tolerant of a wide range of functional groups on the aromatic ring. researchgate.net The carbonylation of organohalides is a highly useful transformation in organic synthesis. nih.gov
| Reactant | Catalyst | Product |
| Aryl Halide | Palladium | Aryl Aldehyde |
Oxidation Protocols for Generating the Aldehyde Functionality from Corresponding Alcohols
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. In this context, 2-(5-bromo-2-methoxyphenyl)ethanol can be oxidized to produce this compound. A variety of oxidizing agents can be used for this purpose, ranging from common chromium-based reagents to milder, more selective methods. The choice of oxidant is crucial to prevent over-oxidation of the aldehyde to a carboxylic acid. This method is often preferred due to the ready availability of the starting alcohol and the high yields that can be achieved under optimized conditions.
| Starting Material | Reagent | Product |
| 2-(5-Bromo-2-methoxyphenyl)ethanol | Oxidizing Agent | This compound |
Reductive Transformations of Carboxylic Acid Derivatives to the Acetaldehyde
The synthesis of this compound from its corresponding carboxylic acid, 2-(5-bromo-2-methoxyphenyl)acetic acid, represents a crucial reductive transformation. Direct reduction of a carboxylic acid to an aldehyde is a challenging task due to the propensity for over-reduction to the corresponding primary alcohol. Therefore, synthetic strategies often involve the conversion of the carboxylic acid into a more reactive derivative, such as an ester, acid chloride, or Weinreb amide, which can then be reduced to the aldehyde under controlled conditions.
A common precursor for this synthesis is 2-(5-bromo-2-methoxyphenyl)acetic acid nih.govappchemical.com. This compound can be activated and then reduced using a variety of modern reagents that are selective for the formation of aldehydes. The choice of reducing agent and reaction conditions is critical to prevent the formation of 2-(5-bromo-2-methoxyphenyl)ethanol.
Several established methods for the reduction of carboxylic acid derivatives to aldehydes could be applied. For instance, the Rosenmund reduction of the corresponding acid chloride ((5-bromo-2-methoxyphenyl)acetyl chloride) using hydrogen gas over a poisoned palladium catalyst is a classic approach. Alternatively, activated ester derivatives can be reduced. For example, the conversion of the carboxylic acid to a thioester followed by reduction with a triethylsilane in the presence of a palladium catalyst is an effective method. More contemporary methods involve the use of hydride reagents that are sufficiently mild to stop the reduction at the aldehyde stage.
Below is a table summarizing potential reductive pathways starting from 2-(5-bromo-2-methoxyphenyl)acetic acid.
| Starting Material Derivative | Reagent(s) | Transformation | Key Features |
| (5-Bromo-2-methoxyphenyl)acetyl chloride | H₂, Pd/BaSO₄, Quinoline (Rosenmund Reduction) | Acid Chloride → Aldehyde | Classic method, requires catalyst poisoning to prevent over-reduction. |
| Methyl (5-bromo-2-methoxyphenyl)acetate | Diisobutylaluminium hydride (DIBAL-H) | Ester → Aldehyde | Requires low temperatures (e.g., -78 °C) to isolate the aldehyde. |
| N-methoxy-N-methyl-(5-bromo-2-methoxyphenyl)acetamide (Weinreb Amide) | LiAlH₄ or DIBAL-H | Weinreb Amide → Aldehyde | The intermediate metal chelate is stable, preventing over-reduction. |
| 2-(5-Bromo-2-methoxyphenyl)acetic acid | Borane dimethyl sulfide (B99878) complex (BMS), then PCC or Swern oxidation | Acid → Alcohol → Aldehyde | A two-step process involving initial reduction to the alcohol followed by re-oxidation. |
This table is generated based on established organic synthesis methodologies and provides a conceptual framework for the synthesis of this compound.
Chemical Reactivity and Transformation Pathways of 2 5 Bromo 2 Methoxyphenyl Acetaldehyde
Reactions at the Acetaldehyde (B116499) Functional Group
The acetaldehyde moiety is characterized by a polar carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. libretexts.orgmasterorganicchemistry.com This functional group can undergo addition, oxidation, reduction, and condensation reactions.
Nucleophilic Addition Reactions to the Carbonyl Center
Nucleophilic addition is a fundamental reaction of aldehydes. youtube.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgmasterorganicchemistry.com Subsequent protonation of the alkoxide yields an alcohol. The rate of this reaction is governed by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. youtube.com
The mechanism can proceed under basic or acidic conditions. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org Under acidic catalysis, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker nucleophiles. youtube.comlibretexts.org
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile Type | Example Reagent | Intermediate | Final Product Type |
|---|---|---|---|
| Organometallic | Grignard Reagent (R-MgBr) | Magnesium Alkoxide | Secondary Alcohol |
| Hydride | Sodium Borohydride (B1222165) (NaBH4) | Alkoxyborate | Primary Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Alkoxide | Cyanohydrin |
| Alcohol | Methanol (B129727) (CH3OH) | - | Hemiacetal/Acetal (B89532) |
Oxidation Reactions Leading to 2-(5-Bromo-2-methoxyphenyl)acetic Acid Derivatives
Aldehydes are readily oxidized to form carboxylic acids. This transformation is a common synthetic procedure and can be accomplished using a variety of oxidizing agents. The oxidation of 2-(5-bromo-2-methoxyphenyl)acetaldehyde yields 2-(5-bromo-2-methoxyphenyl)acetic acid, a known compound. nih.govappchemical.com
Common reagents for this conversion include:
Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids.
Chromium-based reagents: Such as Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid).
Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, forming a silver mirror as a positive test.
Pinnick oxidation: Uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid, which is highly effective for oxidizing aldehydes without affecting other functional groups.
Reduction Reactions to Corresponding Alcohols (e.g., 2-(5-Bromo-2-methoxyphenyl)ethanol)
The carbonyl group of an aldehyde can be reduced to a primary alcohol. For this compound, this reaction produces 2-(5-bromo-2-methoxyphenyl)ethanol. This is typically achieved using metal hydride reagents.
Key reducing agents include:
Sodium borohydride (NaBH₄): A mild and selective reducing agent that is commonly used to reduce aldehydes and ketones. It is often used in protic solvents like methanol or ethanol.
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent than NaBH₄. It readily reduces aldehydes, ketones, esters, and carboxylic acids. Reactions with LiAlH₄ must be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
Condensation Reactions, including Imine and Hydrazone Formation
Aldehydes undergo condensation reactions with primary amines and related compounds to form carbon-nitrogen double bonds. masterorganicchemistry.com These reactions are typically reversible and are often catalyzed by acid. masterorganicchemistry.comlibretexts.org The reaction proceeds through the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. libretexts.org This intermediate then dehydrates to form the final product. libretexts.orgnih.gov
Imine Formation: The reaction with a primary amine (R-NH₂) yields an imine (also known as a Schiff base). masterorganicchemistry.comorganic-chemistry.org
Hydrazone Formation: The reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces a hydrazone. nih.govnih.gov Hydrazone derivatives are often stable, crystalline solids, which historically made them useful for the identification and characterization of aldehydes and ketones. libretexts.org The reaction of the closely related 5-bromo-2-methoxybenzaldehyde (B189313) with hydrazides to form hydrazone compounds has been reported, indicating the feasibility of this transformation. nih.gov
Table 2: Representative Condensation Reactions
| Reactant (Y-NH2) | Product Type | General Structure of C=N Bond |
|---|---|---|
| Primary Amine (R-NH2) | Imine (Schiff Base) | C=N-R |
| Hydrazine (H2N-NH2) | Hydrazone | C=N-NH2 |
| Hydroxylamine (B1172632) (H2N-OH) | Oxime | C=N-OH |
| Semicarbazide (H2N-NH-C(O)NH2) | Semicarbazone | C=N-NH-C(O)NH2 |
Reactions Involving the Brominated and Methoxylated Aromatic Ring
The aryl bromide portion of the molecule is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. jocpr.com
Palladium-Catalyzed Cross-Coupling Reactions for Aryl C-Br Bond Derivatization (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for constructing complex molecular architectures. jocpr.comresearchgate.net The carbon-bromine bond in this compound can be readily functionalized using these methods. A potential challenge in these reactions is the chemoselectivity, as the aldehyde group could potentially interfere with the catalyst. In some cases, protection of the aldehyde (e.g., as an acetal) may be necessary before performing the cross-coupling reaction.
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govnih.gov The reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. researchgate.net
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgsci-hub.semdpi-res.com This reaction is a versatile method for the arylation of olefins. mdpi-res.comsemanticscholar.org
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, in the presence of a base. wikipedia.orgijnc.irrsc.org It is a highly reliable method for the synthesis of aryl alkynes. wikipedia.orgnih.gov
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Typical Base |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)2) | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkyl | Pd(PPh3)4, PdCl2(dppf) | K2CO3, Na2CO3, K3PO4 |
| Heck | Alkene (e.g., H2C=CHR) | Aryl-Vinyl | Pd(OAc)2 with phosphine (B1218219) ligands | Et3N, K2CO3 |
| Sonogashira | Terminal Alkyne (e.g., H-C≡C-R) | Aryl-Alkynyl | PdCl2(PPh3)2, CuI | Et3N, Piperidine |
Electrophilic Aromatic Substitution Reactions on the 2-Methoxyphenyl System
Electrophilic Aromatic Substitution (EAS) introduces a new substituent onto the aromatic ring. The regiochemical outcome of such reactions on the this compound system is determined by the cumulative directing effects of the existing substituents.
Methoxy (B1213986) Group (-OCH₃): As a strong activating group, the methoxy substituent directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate arenium ion (sigma complex). pearson.com
Bromo Group (-Br): This halogen is a deactivating group due to its inductive electron withdrawal, but it is also an ortho-, para-director because its lone pairs can participate in resonance.
Acetaldehyde Side Chain (-CH₂CHO): The ethylaldehyde group is weakly deactivating and directs incoming electrophiles to the meta position.
Considering the positions on the ring relative to the methoxy group at C2:
C1 is substituted with the acetaldehyde chain.
C3 is ortho to the methoxy group.
C4 is meta to the methoxy group.
C5 is para to the methoxy group but is blocked by bromine.
C6 is ortho to the methoxy group.
The powerful activating and directing effect of the methoxy group is the dominant influence. The C6 position is sterically hindered by the adjacent acetaldehyde group. Therefore, the most likely position for electrophilic attack is the C3 position, which is ortho to the strongly activating methoxy group and meta to the bromo group. A secondary site would be C5 if the bromine were to be replaced in an ipso-substitution reaction, though this is less common for bromine.
Common EAS reactions and their predicted outcomes are summarized below.
| Electrophilic Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitro-5-bromo-2-methoxyphenyl)acetaldehyde |
| Halogenation | Br₂, FeBr₃ | 2-(3,5-Dibromo-2-methoxyphenyl)acetaldehyde |
| Sulfonation | Fuming H₂SO₄ | 3-Bromo-2-methoxy-5-(2-oxoethyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-Acyl-5-bromo-2-methoxyphenyl)acetaldehyde |
Studies on the bromination of substituted phenols have shown that steric hindrance can significantly influence regioselectivity, often favoring substitution at the less hindered position. ccspublishing.org.cn This further supports the preference for substitution at C3 over the more sterically encumbered C6 position in this compound.
Chemical Modifications of the Methoxy Substituent
The methoxy group is generally stable, but it can be cleaved to yield a phenol (B47542) under specific, often harsh, conditions. This transformation is a critical step in the synthesis of various natural products and pharmaceuticals. The most common method for demethylation is treatment with strong Lewis acids or proton acids.
Common reagents for ether cleavage include:
Boron Tribromide (BBr₃): This is one of the most effective reagents for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base complex, followed by nucleophilic attack of the bromide ion on the methyl group.
Hydrogen Iodide (HI) or Hydrogen Bromide (HBr): Cleavage with strong acids typically requires high temperatures.
Lewis Acids: Reagents like aluminum chloride (AlCl₃), often in the presence of a nucleophilic scavenger such as a thiol, can also effect demethylation.
For this compound, selective demethylation would yield 2-(5-Bromo-2-hydroxyphenyl)acetaldehyde. This product is a crucial precursor in the synthesis of various complex molecules, including the pharmaceutical agent Vilanterol. arkat-usa.orggoogle.com Metabolic studies of related dimethoxy-bromo compounds have also identified demethylation as a key metabolic pathway, highlighting the biological relevance of this transformation. nih.gov
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. Key transformations often involve the bromine substituent, which can be replaced via palladium-catalyzed cross-coupling reactions.
Detailed Reaction Pathway Elucidation and Intermediates Identification
The transformation of the bromo-substituent, particularly through Suzuki-Miyaura cross-coupling, is a well-studied pathway for this class of compounds. The catalytic cycle provides a clear example of reaction pathway elucidation.
The widely accepted mechanism for the Suzuki reaction involves three primary steps: wikipedia.orglibretexts.org
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This forms a square planar Palladium(II) complex, which is a key organopalladium intermediate.
Transmetalation: An organoboron compound (e.g., a boronic acid), activated by a base, transfers its organic group to the Palladium(II) complex, displacing the bromide. This step forms a new diorganopalladium(II) intermediate. The base plays a crucial role in forming a more nucleophilic boronate species that facilitates this transfer. wikipedia.org
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the Palladium(0) catalyst, allowing the cycle to continue.
Recent kinetic and computational studies have provided high-resolution insight into this cycle, confirming that for aryl bromides, oxidative addition to a monoligated palladium complex is often the first irreversible step. chemrxiv.org In contrast, for aryl iodides, transmetalation can become the rate-determining step. chemrxiv.org
Transition State Analysis in Catalyzed and Uncatalyzed Reactions
Reaction energy diagrams help visualize the energy changes during a reaction, with transition states representing the energy maxima between intermediates.
Electrophilic Aromatic Substitution: The mechanism of EAS typically involves a "double-humped" energy profile. masterorganicchemistry.com
First Transition State (TS1): This is the high-energy state leading to the formation of the carbocation intermediate (arenium ion). Breaking the aromaticity makes this step the rate-determining one in most cases. masterorganicchemistry.com
Intermediate: The arenium ion, a resonance-stabilized carbocation.
Second Transition State (TS2): The energy barrier for deprotonation of the arenium ion to restore aromaticity. This barrier is typically much lower than TS1. Recent computational studies suggest that for some EAS reactions, like halogenation in nonpolar solvents, the process may not involve a stable arenium ion intermediate at all, but rather proceed through a single, concerted transition state. acs.orgresearchgate.net
Suzuki-Miyaura Coupling: Each step in the catalytic cycle has its own transition state.
Oxidative Addition Transition State: Involves the interaction of the palladium catalyst's orbitals with the σ* anti-bonding orbital of the C-Br bond.
Transmetalation Transition State: This is a complex step whose exact nature is still under investigation but involves the interaction between the Pd(II) intermediate and the boronate complex. wikipedia.org
Reductive Elimination Transition State: This is the final step where the new C-C bond is formed. The stability of this transition state is influenced by the steric and electronic properties of the ligands on the palladium center.
Influence of Reaction Conditions, Solvents, and Catalysts on Reactivity
The outcome of chemical transformations, particularly palladium-catalyzed cross-couplings, is highly sensitive to the reaction environment.
Solvents: The choice of solvent can dramatically influence reaction rates and even selectivity. whiterose.ac.ukrsc.org
In Suzuki couplings, polar aprotic solvents like DMF and acetonitrile (B52724) can stabilize charged intermediates and transition states, potentially altering the reaction mechanism. nih.gov For example, in couplings of substrates with two different leaving groups (e.g., -Cl and -OTf), polar solvents can favor the formation of anionic palladium species, switching the selectivity from C-Cl insertion (in nonpolar solvents like toluene) to C-OTf insertion. nih.govnih.gov
Protic solvents (e.g., water, alcohols) can participate in hydrogen bonding and influence the activity of the base used in the reaction.
The table below summarizes the general effects of different solvent classes on Suzuki-Miyaura reactions.
| Solvent Class | Examples | General Effect on Suzuki Coupling |
| Nonpolar | Toluene, Dioxane | Favors neutral catalytic species like [Pd(PR₃)₂]. Often used with neutral precatalysts like Pd(PPh₃)₄. whiterose.ac.uk |
| Polar Aprotic | DMF, Acetonitrile, DMSO | Can stabilize ionic intermediates and anionic catalysts, potentially increasing reaction rates and altering selectivity. nih.gov |
| Protic | Water, Ethanol, Isopropanol | Often used in combination with other solvents. Can influence base activity and catalyst stability. |
Catalysts: The catalyst system, comprising a palladium precursor and a ligand, is critical.
Base: The base is essential for activating the organoboron reagent to form the nucleophilic boronate species required for transmetalation. Common bases include carbonates (K₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base can significantly impact the reaction rate.
Applications of 2 5 Bromo 2 Methoxyphenyl Acetaldehyde As a Synthetic Intermediate
Building Block in the Construction of Complex Organic Molecules
The inherent reactivity of the aldehyde and the potential for cross-coupling reactions at the bromo-substituted position make 2-(5-Bromo-2-methoxyphenyl)acetaldehyde a key building block for elaborate organic structures.
The structural motif of this compound is integral to the synthesis of certain natural products, particularly those containing furan (B31954) rings. For instance, it is a precursor to key intermediates in the total synthesis of furan-based natural products isolated from Trichogonia prancii. researchgate.net In a notable synthetic route, a derivative, Dimethyl [2-(5-bromo-2-methoxyphenyl)-2-oxo-ethyl]phosphonate, is utilized to construct the core furan structure. researchgate.net This synthesis demonstrates the utility of the bromo-methoxyphenyl moiety in building complex natural scaffolds. The process involves constructing a furan ring system, which is a common core in many biologically active natural compounds. researchgate.netresearchgate.net
This aldehyde is a documented precursor in the synthesis of a variety of heterocyclic and fused ring systems, which are pivotal structures in medicinal chemistry. chiralen.com Its applications include the preparation of:
Tetracyclic heterocycle compounds: These have been investigated as potential inhibitors of the hepatitis C virus (HCV) NS5B polymerase, highlighting their importance in the development of antiviral therapies. chiralen.comgoogle.com
Novel pyrrole (B145914) inhibitors: The compound is used to synthesize pyrrole derivatives that act as inhibitors of S-nitrosoglutathione reductase (GSNOR), an enzyme implicated in various human diseases. chiralen.comnih.govgoogle.com
Compounds with a 2-aminopyrimidine (B69317) structure: This scaffold is found in numerous biologically active molecules and is a key component in the design of various therapeutic agents. chiralen.commdpi.comnih.gov
The ability to participate in cyclization and condensation reactions makes this compound a crucial starting material for generating these diverse and medicinally relevant heterocyclic frameworks. rsc.org
Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredients and Drug Candidates
The 5-bromo-2-methoxyphenyl scaffold is a recurring motif in the development of new therapeutic agents. By using this compound as a starting point, medicinal chemists can access a range of molecules with potential pharmacological activity.
The aldehyde serves as a key intermediate in the synthesis of compounds targeting a variety of biological pathways. Its derivatives have shown potential in several therapeutic areas:
Antiviral Agents: As mentioned, it is used to create tetracyclic heterocycles that inhibit HCV replication by targeting the NS5A protein. google.comgoogleapis.com
Enzyme Inhibitors: It is a building block for pyrrole-based inhibitors of S-nitrosoglutathione reductase (GSNOR), which are being explored for the treatment of asthma and other inflammatory diseases. nih.govacs.org It is also used in creating 2-aminopyrimidine derivatives that have been evaluated as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. nih.gov
Serotonin (B10506) Receptor Agonists: The core structure is found in a class of 2,5-dimethoxyphenylpiperidines developed as selective serotonin 5-HT2A receptor agonists, which are relevant for psychiatric indications. nih.govnih.gov
Table 1: Pharmacological Scaffolds Derived from this compound
| Scaffold Class | Therapeutic Target | Potential Application | References |
|---|---|---|---|
| Tetracyclic Heterocycles | Hepatitis C Virus (HCV) NS5A/NS5B | Antiviral | chiralen.comgoogle.comgoogleapis.com |
| Pyrrole Derivatives | S-nitrosoglutathione reductase (GSNOR) | Anti-inflammatory, Asthma | chiralen.comnih.govgoogle.com |
| 2-Aminopyrimidines | β-glucuronidase | Anticancer | mdpi.comnih.gov |
Structure-activity relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of a lead compound to enhance its efficacy and selectivity. The this compound structure is well-suited for such studies. The bromine atom provides a reactive handle for introducing a wide variety of substituents via cross-coupling reactions, while the aldehyde allows for the construction of different molecular backbones. rsc.orgmdpi.com
For example, in the development of selective serotonin 5-HT2A receptor agonists, the 2,5-dimethoxyphenethylamine scaffold is a key pharmacophore. nih.gov SAR studies have shown that modifying the substituent at the position occupied by the bromine in the parent aldehyde is a critical determinant of agonist potency. nih.gov By systematically replacing the bromo group with other halogens, alkyl groups, or thioalkyl groups, researchers can fine-tune the compound's interaction with the receptor, thereby optimizing its pharmacological profile. nih.gov This iterative process of derivatization and biological testing is essential for identifying drug candidates with desirable properties. mdpi.commdpi.com
Intermediate in the Synthesis of Agrochemicals and Specialized Materials
Beyond pharmaceuticals, the utility of this compound and its derivatives extends to other areas of chemical synthesis, including agrochemicals. The structural motifs present in this compound are found in molecules designed to protect crops. For instance, related phenylacetonitrile (B145931) derivatives, such as 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, serve as key intermediates in the synthesis of important commercial products. google.com While direct applications in specialized materials are less documented, the reactive nature of the aldehyde and the potential for polymerization or incorporation into larger functional systems suggest a potential for future exploration in materials science.
Synthesis and Advanced Characterization of Derivatives and Analogs of 2 5 Bromo 2 Methoxyphenyl Acetaldehyde
Structural Modifications at the Acetaldehyde (B116499) Functional Group
The aldehyde moiety is a versatile functional group that readily participates in a wide range of chemical reactions. This reactivity allows for significant structural diversification at this position, including the formation of acetals, imine derivatives, and molecules with modified carbon backbones.
Aldehydes can be reversibly protected by converting them into acetals, which are stable under neutral or basic conditions but can be hydrolyzed back to the aldehyde in the presence of acid. The synthesis of 1-(2,2-diethoxyethyl)-4-bromo-2-methoxybenzene, the diethyl acetal (B89532) of 2-(5-Bromo-2-methoxyphenyl)acetaldehyde, serves as a prime example of this transformation.
The formation of the diethyl acetal is typically achieved through an acid-catalyzed reaction of the parent aldehyde with an excess of ethanol. patsnap.comgoogle.com In this process, the aldehyde's carbonyl group is protonated, increasing its electrophilicity and facilitating nucleophilic attack by ethanol. A subsequent series of proton transfers and the elimination of a water molecule, driven by the excess alcohol, leads to the formation of the stable diethyl acetal. A dehydrating agent, such as anhydrous sodium sulfate, is often employed to shift the equilibrium towards the product. google.com This protective strategy is fundamental in multi-step syntheses where the aldehyde functionality needs to be preserved while other parts of the molecule undergo reaction.
Table 1: Synthesis of this compound Diethyl Acetal
| Reactant | Reagent(s) | Product | Reaction Type |
| This compound | Ethanol (excess), Acid Catalyst (e.g., TsOH), Dehydrating Agent | 1-(2,2-Diethoxyethyl)-4-bromo-2-methoxybenzene | Acetalization |
The carbonyl carbon of the acetaldehyde is electrophilic and susceptible to attack by nitrogen nucleophiles such as hydroxylamine (B1172632), hydrazines, hydrazides, and primary amines. These condensation reactions typically involve the formation of a carbinolamine intermediate, which then dehydrates to yield a stable carbon-nitrogen double bond (C=N).
Oximes: The reaction with hydroxylamine (NH₂OH) yields the corresponding oxime. This conversion is a standard method for derivatizing aldehydes and ketones.
Hydrazones: Hydrazones are formed through the reaction of the aldehyde with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives, such as hydrazides (R-C(O)NHNH₂). mdpi.com The synthesis is often carried out by refluxing the aldehyde and the hydrazine component in an alcoholic solvent like methanol (B129727) or ethanol. nih.gov For instance, the condensation of 5-bromo-2-methoxybenzaldehyde (B189313), a closely related compound, with 2-hydroxybenzohydrazide (B147611) or 2-methoxybenzohydrazide proceeds efficiently to form the respective hydrazone derivatives. nih.govnih.gov This established reactivity indicates that this compound would similarly react to produce stable hydrazone products. mdpi.com
Schiff Bases: Schiff bases (or imines) are synthesized by reacting the aldehyde with a primary amine (R-NH₂). jcsp.org.pk The reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water. researchgate.net The synthesis of Schiff bases from aldehydes like 2-methoxyphenylacetaldehyde with amines such as 2-aminothiophenol (B119425) has been reported, demonstrating the feasibility of this transformation on the phenylacetaldehyde (B1677652) scaffold. ijnc.ir
Table 2: C=N Bond Forming Reactions from this compound
| Nucleophile | Product Class | General Structure of Product |
| Hydroxylamine (H₂NOH) | Oxime | R-CH=NOH |
| Hydrazine/Hydrazide (H₂NNHR') | Hydrazone | R-CH=NNHR' |
| Primary Amine (R'NH₂) | Schiff Base (Imine) | R-CH=NR' |
| R represents the 5-Bromo-2-methoxyphenyl)ethyl group. |
The alpha-carbon, the carbon atom adjacent to the aldehyde group, is another key site for structural modification. The hydrogen atoms on this carbon are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate anion. This property allows for a variety of alpha-substitution reactions.
By treating the aldehyde with a suitable base, such as lithium diisopropylamide (LDA), the alpha-proton can be removed to generate an enolate. This enolate is a potent nucleophile and can react with a range of electrophiles. For example, reaction with alkyl halides (e.g., methyl iodide) would introduce an alkyl group at the alpha-position, leading to a more complex carbon skeleton. While specific examples for this compound are not extensively documented in the provided literature, this enolate-based strategy is a cornerstone of synthetic organic chemistry for modifying the alpha-position of carbonyl compounds. uni-regensburg.de This approach offers a pathway to derivatives with altered steric and electronic properties immediately adjacent to the core functional group.
Substituent Variations on the Aryl Ring
Positional Isomers: The synthesis of positional isomers, where the bromine atom is located at a different position on the methoxyphenyl ring (e.g., 3-bromo, 4-bromo, or 6-bromo), can be achieved by selecting the appropriately substituted starting materials. For example, beginning the synthesis with 3-bromo-2-methoxyphenol (B1291322) instead of 4-bromo-2-methoxyphenol (B1221611) would ultimately yield 2-(3-Bromo-2-methoxyphenyl)acetaldehyde. The ability to synthesize and differentiate between such positional isomers is crucial for structure-activity relationship studies. researchgate.netnih.gov
Multiple Bromination: Introducing additional bromine atoms onto the aromatic ring can be accomplished through electrophilic aromatic substitution. In the this compound structure, the methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho-para directing group, while the bromo (-Br) and acetaldehyde (-CH₂CHO) substituents are deactivating. Therefore, further bromination would likely be directed by the powerful methoxy group to the positions ortho and para to it (C3 and C6), which are not already substituted. Studies on the bromination of related methoxy-containing aromatic compounds have shown that multiple halogenations can be achieved, yielding polybrominated products. nih.gov
Modified Alkoxy Groups: The methoxy group can be readily replaced with other alkoxy or thioalkoxy groups. google.com This is typically accomplished by starting the synthetic sequence with the corresponding phenol (B47542) (5-bromo-2-hydroxyphenylacetaldehyde, in a protected form) and performing an ether synthesis, such as the Williamson ether synthesis, using the desired alkyl halide (e.g., ethyl iodide for an ethoxy group). This allows for fine-tuning of the lipophilicity and steric profile of this region of the molecule.
Additional Aromatic Substituents: The bromine atom on the aryl ring serves as a versatile synthetic handle for introducing a wide array of other substituents, including additional aromatic or heteroaromatic rings, via cross-coupling reactions. For instance, the Suzuki coupling reaction, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a powerful tool for this purpose. A documented example is the coupling of 5-bromo-2-methoxyphenylboronic acid with 5-bromo-2-fluoropyridine (B45044) to yield 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, demonstrating the feasibility of attaching new aromatic systems at the bromine position. nih.gov This strategy can be used to synthesize complex biaryl or heteroaryl analogs of the parent compound. Similarly, furan-containing analogs have been synthesized from 5-bromo-2-methoxyphenyl precursors. researchgate.net
Table 3: Potential Analogs via Aryl Ring Modification
| Modification Type | Starting Material Strategy | Example of Resulting Structure |
| Positional Isomer | Use of 3-Bromo-2-methoxyphenol | 2-(3-Bromo-2-methoxyphenyl)acetaldehyde |
| Multiple Bromination | Electrophilic bromination of parent compound | 2-(3,5-Dibromo-2-methoxyphenyl)acetaldehyde |
| Modified Alkoxy Group | Williamson ether synthesis on phenol precursor | 2-(5-Bromo-2-ethoxyphenyl)acetaldehyde |
| Additional Substituent | Suzuki coupling at the bromo position | 2-(2-Methoxy-5-(pyridin-2-yl)phenyl)acetaldehyde |
Synthesis and Reactivity of Phenylacetone (B166967) Analogs (e.g., (5-Bromo-2-methoxyphenyl)acetone)
The synthesis of (5-Bromo-2-methoxyphenyl)acetone, a phenylacetone analog, can be approached through several synthetic routes, often involving the preparation of key intermediates such as 5-Bromo-2-methoxyacetophenone.
One plausible synthetic pathway commences with the bromination of 2-methoxyacetophenone. This reaction, typically carried out using bromine in a suitable solvent like acetic acid, introduces a bromine atom onto the phenyl ring. The directing effects of the methoxy and acetyl groups guide the bromination to the desired position.
Alternatively, the synthesis can start from 5-bromo-2-methoxyphenol (B1267044). This precursor can be synthesized by protecting the hydroxyl group of o-methoxyphenol via acetylation with acetic anhydride, followed by bromination, and subsequent deacetylation. youtube.com The resulting 5-bromo-2-methoxyphenol can then be converted to 5-bromo-2-methoxyacetophenone. A known method for a similar transformation involves the reaction of 5-bromo-2-hydroxyacetophenone with methyl iodide in the presence of potassium carbonate in refluxing acetone (B3395972), affording 5-bromo-2-methoxyacetophenone in good yield.
Another potential route to (5-Bromo-2-methoxyphenyl)acetone involves 5-Bromo-2-methoxyphenylacetonitrile as an intermediate. This nitrile can be synthesized from the corresponding benzyl (B1604629) halide. The nitrile group can then be subjected to reactions such as the Grignard reaction with a methylmagnesium halide, followed by hydrolysis, to yield the desired ketone.
The reactivity of (5-Bromo-2-methoxyphenyl)acetone is influenced by the presence of the ketone functional group and the substituted phenyl ring. The carbonyl group is susceptible to nucleophilic attack, while the α-protons are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles.
The bromine and methoxy substituents on the phenyl ring also modulate the reactivity of the molecule. The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. Conversely, the bromine atom is a deactivating group but directs incoming electrophiles to the ortho and para positions.
One key reaction of ketones is α-halogenation. libretexts.org In the presence of an acid or base catalyst, (5-Bromo-2-methoxyphenyl)acetone can react with halogens like bromine to introduce a halogen atom at the α-position to the carbonyl group. libretexts.orgmasterorganicchemistry.com This reaction proceeds through an enol or enolate intermediate. libretexts.orgmasterorganicchemistry.com The resulting α-halo ketone is a versatile intermediate for further synthetic transformations, such as the formation of α,β-unsaturated ketones through dehydrobromination. libretexts.org
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| 2-Methoxyacetophenone | Br₂, Acetic Acid | 5-Bromo-2-methoxyacetophenone | Electrophilic Aromatic Substitution |
| 5-Bromo-2-hydroxyacetophenone | CH₃I, K₂CO₃, Acetone (reflux) | 5-Bromo-2-methoxyacetophenone | Williamson Ether Synthesis |
| 5-Bromo-2-methoxyacetophenone | 1. Darzens Condensation2. Hydrolysis3. Decarboxylation | (5-Bromo-2-methoxyphenyl)acetone | Rearrangement/Hydrolysis/Decarboxylation |
| 5-Bromo-2-methoxyphenylacetonitrile | 1. CH₃MgBr2. H₃O⁺ | (5-Bromo-2-methoxyphenyl)acetone | Grignard Reaction/Hydrolysis |
| (5-Bromo-2-methoxyphenyl)acetone | Br₂, H⁺ or OH⁻ | α-Bromo-(5-bromo-2-methoxyphenyl)acetone | α-Halogenation |
Exploration of Structure-Reactivity Relationships within Derivative Series
The exploration of structure-reactivity relationships (SAR) is crucial for understanding how modifications to the chemical structure of this compound derivatives influence their chemical reactivity. These relationships are often investigated by systematically altering substituents on the aromatic ring and observing the impact on reaction rates and equilibria.
The reactivity of the aldehyde functional group in derivatives of this compound is a primary focus of SAR studies. The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. The rate of nucleophilic addition is significantly influenced by the electronic properties of the substituents on the phenyl ring.
Electron-donating groups (EDGs) on the aromatic ring, such as alkoxy or alkyl groups, increase the electron density on the carbonyl carbon through resonance and inductive effects. This increase in electron density reduces the electrophilicity of the carbonyl carbon, thereby decreasing the rate of nucleophilic attack.
Conversely, electron-withdrawing groups (EWGs), such as nitro or cyano groups, decrease the electron density on the carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to an increased reaction rate. The bromine atom in the parent compound acts as an electron-withdrawing group through its inductive effect, but also as a weak electron-donating group through resonance.
The position of the substituents on the aromatic ring also plays a critical role. Ortho-substituents can exert steric hindrance, impeding the approach of nucleophiles to the carbonyl group and thus slowing down the reaction rate, regardless of their electronic effects.
The Hammett equation is a valuable tool in quantifying these structure-reactivity relationships for aromatic compounds. It relates the rate or equilibrium constant of a reaction for a series of substituted aromatic compounds to the electronic properties of the substituents.
| Substituent (X) on Phenyl Ring | Electronic Effect | Predicted Effect on Aldehyde Reactivity (Nucleophilic Addition) | Rationale |
| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Decrease | Increases electron density at the carbonyl carbon, reducing its electrophilicity. |
| -CH₃ (Methyl) | Electron-Donating (Inductive) | Decrease | Increases electron density at the carbonyl carbon. |
| -H (Hydrogen) | Reference | Baseline | Reference point for comparison. |
| -Br (Bromo) | Electron-Withdrawing (Inductive) | Increase | Decreases electron density at the carbonyl carbon, increasing its electrophilicity. |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significant Increase | Strongly decreases electron density at the carbonyl carbon. |
These principles allow for the prediction of how structural modifications in the derivatives of this compound will affect their chemical behavior, providing a rational basis for the design of new molecules with desired reactivity profiles.
Computational and Theoretical Investigations on 2 5 Bromo 2 Methoxyphenyl Acetaldehyde
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Reactivity and Other Chemical Properties
A search for QSPR studies specifically developed for or applied to 2-(5-Bromo-2-methoxyphenyl)acetaldehyde to predict its reactivity or other chemical properties yielded no results.
Advanced Spectroscopic Characterization Techniques in Research Context
X-ray Diffraction Studies for Solid-State Structure Determination of Crystalline Derivatives and Intermediates
While the direct single-crystal X-ray diffraction analysis of 2-(5-Bromo-2-methoxyphenyl)acetaldehyde is not extensively documented in publicly available literature, the solid-state structures of several of its closely related derivatives and synthetic intermediates have been successfully elucidated. These studies provide critical insights into the molecular geometry, conformation, and intermolecular interactions that are characteristic of this class of brominated methoxyphenyl compounds. The analysis of these crystalline structures is fundamental to understanding how substituent effects and crystal packing forces influence the three-dimensional arrangement of these molecules.
Research in this area often focuses on derivatives where the acetaldehyde (B116499) functional group has been modified or is part of a larger molecular scaffold. These analyses are crucial for confirming molecular identity, determining absolute stereochemistry in chiral derivatives, and understanding the non-covalent interactions that dictate the supramolecular architecture in the solid state.
A notable example is the structural analysis of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine, a derivative where the acetaldehyde moiety is replaced by a 2-fluoropyridine (B1216828) ring. The crystal structure of this compound was determined to understand the spatial relationship between the two aromatic rings. In this derivative, the 1-bromo-4-methoxybenzene and the 2-fluoropyridine ring systems are nearly planar individually. However, the dihedral angle between these two rings is a significant 51.39 (5)°. This twist is a key conformational feature. The study also noted the absence of strong hydrogen bonding, with the crystal packing being governed primarily by van der Waals forces. nih.gov
In another related structure, 2-(3-Bromo-4-methoxyphenyl)acetic acid, which differs in the position of the bromine and the oxidation state of the side chain, X-ray diffraction studies revealed the formation of centrosymmetric dimers in the crystal lattice. nih.gov This dimerization occurs through strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov The study also highlighted the electronic effects of the substituents on the phenyl ring geometry. The C—C—C bond angle at the bromine substituent was found to be 121.5 (2)°, larger than the ideal 120°, indicating the electron-withdrawing nature of the bromine atom. nih.gov Conversely, the angles at the methoxy (B1213986) and acetyl groups were smaller, suggesting their electron-donating character. nih.gov
The crystallographic data for these and other related derivatives are summarized in the interactive tables below, providing a comparative overview of their solid-state properties.
Interactive Data Table: Crystallographic Data for Derivatives and Intermediates
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine nih.gov | C₁₂H₉BrFNO | Orthorhombic | P2₁2₁2₁ | 4.3853 (2) | 14.5091 (7) | 17.0709 (8) | 90 | 1085.64 (9) | 4 |
| 2-(3-Bromo-4-methoxyphenyl)acetic acid nih.gov | C₉H₉BrO₃ | Monoclinic | P2₁/c | 12.5022 (4) | 8.2690 (2) | 9.0199 (3) | 93.573 (1) | 930.67 (5) | 4 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.net | C₉H₉BrO₂ | Monoclinic | P2₁/c | 7.7360 (15) | 12.441 (3) | 10.048 (2) | 111.42 (3) | 900.3 (4) | 4 |
| 3-[(E)-2-(2-bromo-4,5-dimethoxyphenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one researchgate.net | C₁₈H₂₁BrO₃ | Monoclinic | P2₁/c | 11.9084 (8) | 8.1667 (5) | 18.1737 (13) | 102.231 (2) | 1727.3 (2) | 4 |
These X-ray diffraction studies collectively demonstrate the power of this technique in providing precise structural information for crystalline derivatives of this compound. The data on bond lengths, bond angles, and intermolecular interactions are invaluable for rationalizing the chemical reactivity, physical properties, and potential biological activity of this family of compounds. The observed structural motifs, such as hydrogen-bonded dimers and specific dihedral angles between aromatic planes, are key to building a comprehensive understanding of their structure-property relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
